N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
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Overview
Description
N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a hydroxyethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide.
Acetamide Formation: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Formation of N-Ethyl-N-[®-1-(2-oxoethyl)-piperidin-3-yl]-acetamide.
Reduction: Formation of N-Ethyl-N-[®-1-(2-aminoethyl)-piperidin-3-yl]-acetamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the piperidine ring can interact with receptors or enzymes. The acetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
- N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-propionamide
- N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-butyramide
Uniqueness
N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the acetamide group contributes to its stability and potential biological activity.
Biological Activity
N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS Number: 1032684-85-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 202.31 g/mol
- Chemical Structure : Chemical Structure
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against selected pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It was found to significantly inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
- Synergistic Effects : The compound showed synergistic effects when combined with other antimicrobial agents, reducing their MICs and enhancing overall efficacy .
Cytotoxicity and Safety Profile
The safety profile of this compound has also been assessed through hemolytic activity tests. Results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety margin for potential therapeutic applications .
The biological activity of this compound can be attributed to its interaction with bacterial cell membranes and essential metabolic pathways:
- DNA Gyrase Inhibition : this compound has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication, with IC50 values between 12.27–31.64 µM .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in folate metabolism, with IC50 values ranging from 0.52–2.67 µM, further contributing to its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
Compound Modification | Effect on Activity |
---|---|
Hydroxyl Group Addition | Increased antibacterial potency |
Alkyl Chain Variation | Altered lipophilicity and membrane penetration |
Piperidine Ring Substitution | Enhanced binding affinity to target enzymes |
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant antibacterial effects against resistant strains of bacteria .
- Potential in Drug Development : The compound is being explored as a lead candidate for developing new antimicrobial agents due to its unique mechanism of action and favorable safety profile .
Properties
IUPAC Name |
N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLALHSXRRYRT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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